molecular formula C15H23NO2 B3339676 2-{1-[(4-Hydroxycyclohexyl)amino]propyl}phenol CAS No. 1152819-60-7

2-{1-[(4-Hydroxycyclohexyl)amino]propyl}phenol

Cat. No.: B3339676
CAS No.: 1152819-60-7
M. Wt: 249.35
InChI Key: YQIFGXBNIOBOQJ-UHFFFAOYSA-N
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Description

2-{1-[(4-Hydroxycyclohexyl)amino]propyl}phenol is a phenolic derivative featuring a propylamine linker between a phenol ring and a 4-hydroxycyclohexyl group. This structure combines aromatic and alicyclic components, with the hydroxyl groups on both rings contributing to hydrogen bonding and solubility.

Properties

IUPAC Name

2-[1-[(4-hydroxycyclohexyl)amino]propyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-2-14(13-5-3-4-6-15(13)18)16-11-7-9-12(17)10-8-11/h3-6,11-12,14,16-18H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIFGXBNIOBOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1O)NC2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-Hydroxycyclohexyl)amino]propyl}phenol typically involves the reaction of 4-hydroxycyclohexylamine with a suitable phenolic precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and high throughput. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-Hydroxycyclohexyl)amino]propyl}phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of alkylated or acylated phenol derivatives.

Scientific Research Applications

2-{1-[(4-Hydroxycyclohexyl)amino]propyl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-{1-[(4-Hydroxycyclohexyl)amino]propyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The target compound shares a core structure with several analogs, differing primarily in substituents on the aromatic ring or the amino-linked side chain. Key analogs include:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
2-{1-[(4-Hydroxycyclohexyl)amino]propyl}phenol C₁₅H₂₃NO₂ 249.35* 4-hydroxycyclohexyl, propyl linker Flexible cyclohexyl group, dual -OH
4-{1-[(4-Iodophenyl)amino]propyl}phenol C₁₅H₁₆INO 353.20 4-iodophenyl Halogenated (I), high molecular weight
4-{1-[(4-Chlorophenyl)amino]propyl}phenol C₁₅H₁₆ClNO 261.75 4-chlorophenyl Electronegative Cl substituent
2-{1-[(2-Hydroxyethyl)amino]propyl}phenol C₁₁H₁₇NO₂ 195.26 2-hydroxyethyl Additional -OH, increased polarity
4-[1-({2-[(Dimethylamino)methyl]-2-methylpropyl}amino)propyl]phenol C₁₆H₂₈N₂O 264.41 Branched dimethylamino group Enhanced basicity, steric bulk
2-{1-[(3,4-Dimethylphenyl)amino]propyl}phenol C₁₇H₂₁NO 255.35 3,4-dimethylphenyl Electron-donating methyl groups

*Estimated based on structural similarity.

Substituent Effects on Properties

The chlorine analog (261.75 g/mol) offers electronegativity, influencing reactivity and binding affinity in medicinal chemistry .

Hydroxyethyl vs. Cyclohexyl Substituents ( vs. Target Compound): The hydroxyethyl group in C₁₁H₁₇NO₂ introduces a polar side chain, enhancing water solubility.

Branched Amino Groups (): The dimethylamino-methyl branch in C₁₆H₂₈N₂O increases steric hindrance and basicity, which may affect receptor interactions in drug design. This contrasts with the target compound’s simpler cyclohexyl group, which prioritizes hydrogen bonding via the -OH group .

Methyl-Substituted Aromatic Rings (): The 3,4-dimethylphenyl group in C₁₇H₂₁NO donates electron density, reducing phenolic -OH acidity compared to the target compound’s unsubstituted phenol ring. This alters chemical reactivity and solubility .

Crystallographic and Conformational Insights

While direct crystallographic data for the target compound is unavailable, analogs like C₂₉H₂₅N₃O₃ () reveal critical structural trends:

  • Dihedral Angles: In C₂₉H₂₅N₃O₃, intramolecular O–H⋯N hydrogen bonds restrict dihedral angles between aromatic rings (e.g., 26.95° and 14.83°), stabilizing specific conformations . The target compound’s cyclohexyl group may allow greater torsional flexibility but could form similar hydrogen bonds via its phenolic -OH.
  • Crystal Packing : The propyl linker in analogs adopts gauche conformations (e.g., C–C–C–O torsion angle = 70.9°), influenced by steric and electronic factors. The cyclohexyl group in the target compound may induce distinct packing patterns due to its bulk .

Biological Activity

2-{1-[(4-Hydroxycyclohexyl)amino]propyl}phenol, also known by its chemical identifier 1152819-60-7, is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H23NO2. The compound features a phenolic group, a cyclohexyl group with a hydroxyl substituent, and an amino group attached to a propyl chain. Its unique structure contributes to its distinctive chemical and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may modulate the activity of these targets through binding interactions, influencing signal transduction pathways, gene expression, and metabolic processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
  • Analgesic Properties : The compound has been investigated for its potential analgesic effects, which could be beneficial in pain management therapies.
  • Cellular Interactions : It has shown interactions with cellular pathways that could influence cell proliferation and survival, indicating potential applications in cancer research .

In Vitro Studies

In vitro assays have been conducted to evaluate the inhibitory effects of this compound on specific enzymes involved in inflammatory responses. These studies demonstrated significant inhibition rates, suggesting a robust anti-inflammatory potential.

Pharmacological Evaluation

A pharmacological evaluation highlighted the compound's ability to modulate the activity of phospholipases, which are critical in cell signaling and inflammatory processes. This modulation was quantified through IC50 values in various assays, indicating effective concentrations for therapeutic use .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2-{1-[(4-Hydroxycyclohexyl)amino]ethyl}phenolSimilar phenolic structureModerate anti-inflammatory effects
2-{1-[(4-Hydroxycyclohexyl)amino]methyl}phenolMethyl group instead of propylLower analgesic properties
2-{1-[(4-Hydroxycyclohexyl)amino]butyl}phenolButyl chain increases hydrophobicityEnhanced cellular interactions

The comparative analysis shows that while similar compounds exhibit some biological activities, this compound stands out due to its structural versatility and potential for diverse applications in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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